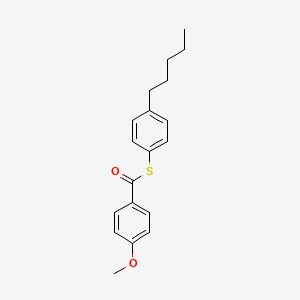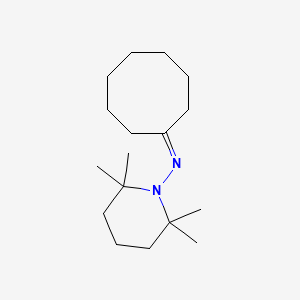
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a cyclooctane ring attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyclooctanone under specific conditions. One common method includes:
Conjugate Addition Reaction: The reaction starts with the conjugate addition of ammonia to phorone, forming an intermediate triacetone amine.
Reduction: The intermediate is then reduced using a Wolff-Kishner reaction to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and N-methylated amines .
Applications De Recherche Scientifique
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine has a wide range of applications in scientific research, including:
Chemistry: Used as a hindered base in organic synthesis to prepare metallo-amide bases and silylketene acetals.
Biology: Studied for its potential role in inhibiting ferroptosis, a type of regulated cell death.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of light stabilizers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine involves its interaction with specific molecular targets and pathways. For example:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the synthesis of metallo-amide bases and light stabilizers.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in organic synthesis.
Uniqueness
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine is unique due to its specific structure, which combines the properties of a cyclooctane ring and a piperidine ring with four methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61230-59-9 |
|---|---|
Formule moléculaire |
C17H32N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclooctanimine |
InChI |
InChI=1S/C17H32N2/c1-16(2)13-10-14-17(3,4)19(16)18-15-11-8-6-5-7-9-12-15/h5-14H2,1-4H3 |
Clé InChI |
WBTMXDTXGBYNPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1N=C2CCCCCCC2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)
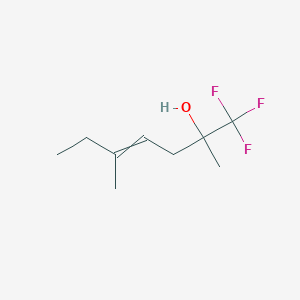

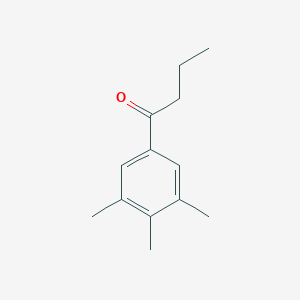
![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)

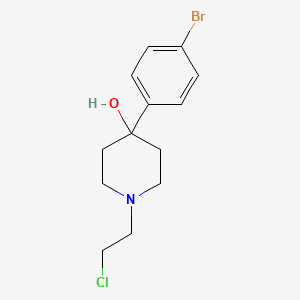
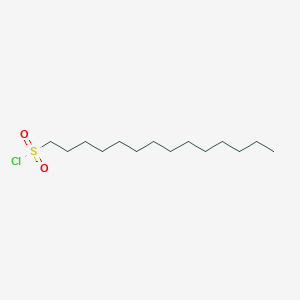

![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
